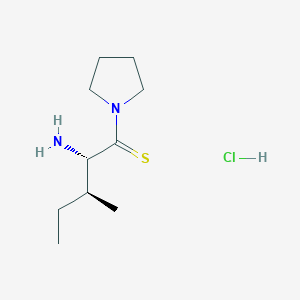
Formaldehyde, polymer with 1,3-benzenedimethanamine and 4,4-(1-methylethylidene)bisphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formaldehyde, polymer with 1,3-benzenedimethanamine and 4,4-(1-methylethylidene)bisphenol is a complex polymeric compound. It is formed through the polymerization of formaldehyde with 1,3-benzenedimethanamine and 4,4-(1-methylethylidene)bisphenol. This compound is known for its robust chemical structure and is widely used in various industrial applications due to its stability and durability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with 1,3-benzenedimethanamine and 4,4-(1-methylethylidene)bisphenol involves the polymerization of formaldehyde with 1,3-benzenedimethanamine and 4,4-(1-methylethylidene)bisphenol. The reaction typically occurs under controlled temperature and pressure conditions to ensure the proper formation of the polymer. The reactants are mixed in specific molar ratios and subjected to polymerization reactions, often catalyzed by acidic or basic catalysts .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are continuously fed and the polymerization process is carefully monitored. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and ensure the quality of the polymer. Post-reaction, the polymer is purified through processes like filtration, washing, and drying to remove any unreacted monomers and by-products.
Chemical Reactions Analysis
Types of Reactions
Formaldehyde, polymer with 1,3-benzenedimethanamine and 4,4-(1-methylethylidene)bisphenol can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s structure, potentially altering its properties.
Substitution: The polymer can participate in substitution reactions where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce hydroxylated derivatives, while substitution reactions can introduce new functional groups into the polymer structure.
Scientific Research Applications
Formaldehyde, polymer with 1,3-benzenedimethanamine and 4,4-(1-methylethylidene)bisphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex polymers and materials.
Biology: Employed in the development of biomaterials and as a component in certain biological assays.
Medicine: Investigated for its potential use in drug delivery systems and medical devices.
Mechanism of Action
The mechanism of action of formaldehyde, polymer with 1,3-benzenedimethanamine and 4,4-(1-methylethylidene)bisphenol involves its interaction with various molecular targets. The polymer’s structure allows it to form strong bonds with other molecules, enhancing its stability and functionality. The pathways involved in its action include the formation of cross-linked networks that provide mechanical strength and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
- Formaldehyde, polymer with 1,3-benzenedimethanamine and 4-(1,1-dimethylethyl)phenol
- Formaldehyde, polymer with 1,3-benzenedimethanamine, 4-(1,1-dimethylethyl)phenol, nonylphenol, and C,C,C-trimethyl-1,6-hexanediamine
Uniqueness
Compared to similar compounds, formaldehyde, polymer with 1,3-benzenedimethanamine and 4,4-(1-methylethylidene)bisphenol is unique due to its specific combination of monomers, which imparts distinct mechanical and chemical properties. Its high stability and resistance to environmental factors make it particularly valuable in applications requiring durable materials .
Properties
CAS No. |
161278-17-7 |
|---|---|
Molecular Formula |
C13H10Br2O3 |
Molecular Weight |
0 |
Synonyms |
Formaldehyde, polymer with 1,3-benzenedimethanamine and 4,4-(1-methylethylidene)bisphenol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(5-chloro-2-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B1169789.png)

